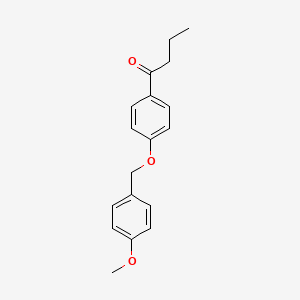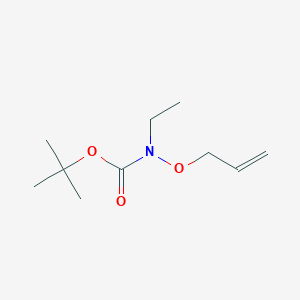
4-Chloro-2-nitro-N,N-dipropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-nitro-N,N-dipropylaniline is an organic compound with the molecular formula C12H17ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position Additionally, the nitrogen atom of the aniline is substituted with two propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-N,N-dipropylaniline typically involves the nitration of 4-chloroaniline followed by alkylation. The nitration process introduces the nitro group at the 2-position of the aniline ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-chloro-2-nitroaniline is then subjected to alkylation using propyl halides in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and alkylation steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-Chloro-2-nitro-N,N-dipropylaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Reduction: 4-Chloro-2-amino-N,N-dipropylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-oxides of this compound.
科学的研究の応用
4-Chloro-2-nitro-N,N-dipropylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-nitro-N,N-dipropylaniline depends on its application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the chlorine and propyl groups can influence the compound’s binding affinity and specificity for molecular targets .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Lacks the dipropyl substitution, making it less hydrophobic and potentially less bioactive.
2-Chloro-4-nitroaniline: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
4-Methyl-2-nitroaniline: Substitution with a methyl group instead of chlorine, leading to different electronic and steric properties.
Uniqueness
4-Chloro-2-nitro-N,N-dipropylaniline is unique due to the combination of its nitro, chloro, and dipropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
特性
IUPAC Name |
4-chloro-2-nitro-N,N-dipropylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-7-14(8-4-2)11-6-5-10(13)9-12(11)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDUFYKCCUAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile](/img/structure/B8132873.png)



